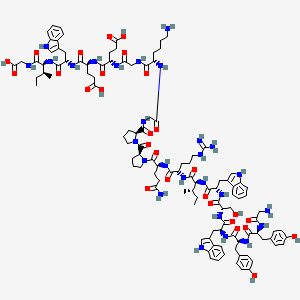

![molecular formula C9H8N2O2S B1602419 Methyl 2-aminobenzo[D]thiazole-5-carboxylate CAS No. 209459-07-4](/img/structure/B1602419.png)

Methyl 2-aminobenzo[D]thiazole-5-carboxylate

説明

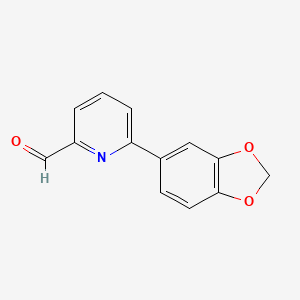

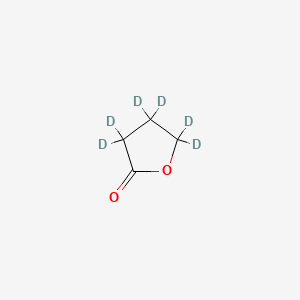

“Methyl 2-aminobenzo[D]thiazole-5-carboxylate” is a heterocyclic compound with the empirical formula C9H8N2O2S . It has a molecular weight of 208.24 . It is used as a building block in synthetic chemistry .

Synthesis Analysis

The synthesis of “Methyl 2-aminobenzo[D]thiazole-5-carboxylate” and its derivatives has been described in several studies . An efficient method for the preparation of benzo[d]thiazoles that can be conveniently substituted at four different positions has been presented . This includes a one-pot multicomponent reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator .Molecular Structure Analysis

The molecular structure of “Methyl 2-aminobenzo[D]thiazole-5-carboxylate” consists of a benzothiazole ring attached to a carboxylate group . The SMILES string representation of the molecule is COC(=O)c1ccc2sc(N)nc2c1 .科学的研究の応用

Anxiolytic Applications

Methyl 2-aminobenzo[D]thiazole-5-carboxylate derivatives have been reported to serve as potent non-sedative anxiolytics. These compounds can interact with the central nervous system to produce an anxiety-reducing effect without causing significant sedation, making them promising candidates for the treatment of anxiety disorders .

Anticancer Agent

The thiazole moiety is a powerful component in anticancer agents. It can be incorporated into compounds that target various stages of cancer cell growth and proliferation. The specific interactions with cellular mechanisms can lead to the inhibition of tumor growth and could be a vital part of chemotherapy treatments .

Imaging Probes for Alzheimer’s Disease

Compounds containing the thiazole structure have been used as PET imaging probes for β-amyloid plaques in the brains of Alzheimer’s patients. This application is crucial for early detection and monitoring the progression of Alzheimer’s disease .

Kinase Inhibition

Thiazole derivatives act as kinase inhibitors, which are essential in regulating cellular processes. By inhibiting kinase activity, these compounds can play a role in treating diseases that arise from dysregulated kinase activity, such as certain types of cancer .

Antimicrobial Activity

The antimicrobial properties of thiazole compounds make them suitable for treating infections caused by bacteria, fungi, or viruses. Their mechanism of action often involves interfering with the microorganism’s ability to replicate or synthesize essential components .

Analgesic and Anti-inflammatory Activities

Some derivatives of Methyl 2-aminobenzo[D]thiazole-5-carboxylate exhibit significant analgesic and anti-inflammatory activities, making them potential candidates for pain relief and inflammation reduction in various medical conditions .

Diuretic Activity

Thiazole compounds have been synthesized and screened for their diuretic activity. The presence of a thiazole moiety can enhance the compound’s ability to promote diuresis, which is beneficial in conditions where fluid removal from the body is necessary .

8. DNA Interaction and Cell Death Induction Certain thiazole derivatives bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This property is particularly useful in targeting rapidly dividing cells, such as in cancer therapy .

将来の方向性

Benzothiazole derivatives, including “Methyl 2-aminobenzo[D]thiazole-5-carboxylate”, have shown promise in various areas of medicinal chemistry and drug discovery . Future research could focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .

特性

IUPAC Name |

methyl 2-amino-1,3-benzothiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVMLBHOCLBUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589864 | |

| Record name | Methyl 2-amino-1,3-benzothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-aminobenzo[D]thiazole-5-carboxylate | |

CAS RN |

209459-07-4 | |

| Record name | Methyl 2-amino-1,3-benzothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

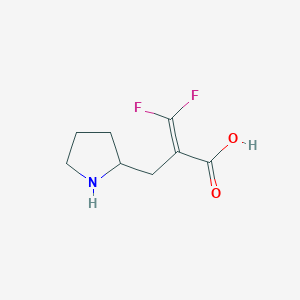

![2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}but-3-enoic acid](/img/structure/B1602351.png)